molecular formula C11H13N3O B2646923 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS No. 101476-65-7

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Cat. No. B2646923
CAS RN: 101476-65-7
M. Wt: 203.245
InChI Key: DOTSDWRKOSVFKY-UHFFFAOYSA-N
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Description

4-Methoxyphenol, also known as Mequinol, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position . It is a common active ingredient in topical drugs used for skin depigmentation .


Synthesis Analysis

The synthesis of compounds similar to the one you’re interested in has been reported. For example, a compound with the formula C18H19N3O2 was synthesized and characterized by single crystal X-ray diffraction .


Molecular Structure Analysis

In a study, the geometric parameters of a similar compound, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), were determined using DFT and HF modeling techniques . The structure was found to be quite compatible with both theoretical and experimental results .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine” are not available, a study on a similar compound, 1-(4-methoxyphenyl)-1H-imidazole, reported experimental and theoretical spectral analyses .


Physical And Chemical Properties Analysis

4-Methoxyphenol has a melting point of 56 °C, a boiling point of 243 °C, and a density of 1.55 g/cm3 . It is soluble in acetone, ethyl acetate, ethanol, ether, benzene, and carbon tetrachloride .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

The synthesis of related pyrazole compounds has demonstrated significant biological activities. For example, derivatives synthesized through Michael type addition have shown substantial antimicrobial and anticoccidial activities, particularly against Eimeria tenella in chickens, highlighting their potential in veterinary medicine and agricultural applications (Georgiadis, 1976).

Anti-inflammatory and Anti-cancer Activities

The facile synthesis of pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation has yielded compounds with promising anti-inflammatory and anti-cancer activities. This showcases the potential of such compounds in the development of novel therapeutic agents (Kaping et al., 2016).

Cytotoxicity

Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the relevance of such compounds in cancer research and therapy development (Hassan et al., 2014).

Material Science Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives related to the queried compound, have shown increased thermal stability and significant antibacterial and antifungal activities. These findings suggest applications in the development of materials for medical use (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Their high efficiency and adsorption properties highlight their utility in industrial applications for protecting metals against corrosion (Yadav et al., 2016).

Mechanism of Action

4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

4-Methoxyphenol may cause eye irritation, skin irritation, and may be harmful if swallowed . It is classified as a combustible solid .

Future Directions

Research on compounds with similar structures, such as substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, is ongoing to define a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .

properties

IUPAC Name

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSDWRKOSVFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101476-65-7
Record name 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
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